molecular formula C12H16ClN3S B6187521 1-(4-isothiocyanatophenyl)-4-methylpiperazine hydrochloride CAS No. 2639412-54-5

1-(4-isothiocyanatophenyl)-4-methylpiperazine hydrochloride

Cat. No.: B6187521
CAS No.: 2639412-54-5
M. Wt: 269.8
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Isothiocyanatophenyl)-4-methylpiperazine hydrochloride is a chemical compound that belongs to the class of isothiocyanates. Isothiocyanates are known for their diverse applications in organic synthesis, medicinal chemistry, and material science. This compound is characterized by the presence of an isothiocyanate group attached to a phenyl ring, which is further connected to a piperazine ring with a methyl substituent. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Isothiocyanatophenyl)-4-methylpiperazine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-(4-aminophenyl)-4-methylpiperazine with thiophosgene or its derivatives to introduce the isothiocyanate group. This reaction typically requires an inert atmosphere and mild conditions to prevent the decomposition of the isothiocyanate group .

Another method involves the use of isocyanides and elemental sulfur in the presence of catalytic amounts of amine bases. This multicomponent reaction is carried out under moderate heating and uses benign solvents such as Cyrene™ or γ-butyrolactone .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The process is optimized to ensure high yields and purity while minimizing the use of toxic reagents and solvents. Purification is typically achieved through column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-Isothiocyanatophenyl)-4-methylpiperazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Thiourea Derivatives: Formed from nucleophilic substitution reactions.

    Sulfonyl Derivatives: Resulting from oxidation reactions.

    Amines and Carbonyl Compounds: Produced through hydrolysis reactions.

Scientific Research Applications

1-(4-Isothiocyanatophenyl)-4-methylpiperazine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-isothiocyanatophenyl)-4-methylpiperazine hydrochloride involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of enzyme activity or the modification of protein function. The compound’s molecular targets include cysteine residues in proteins, which are particularly susceptible to modification by isothiocyanates .

Comparison with Similar Compounds

1-(4-Isothiocyanatophenyl)-4-methylpiperazine hydrochloride can be compared with other isothiocyanate-containing compounds such as:

Properties

CAS No.

2639412-54-5

Molecular Formula

C12H16ClN3S

Molecular Weight

269.8

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.